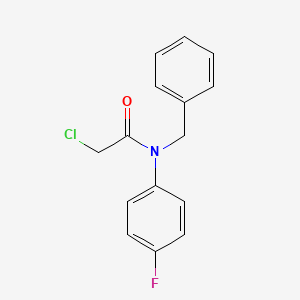

N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClFNO/c16-10-15(19)18(11-12-4-2-1-3-5-12)14-8-6-13(17)7-9-14/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITJQOEIBHBGPPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=C(C=C2)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide (CAS 1177234-08-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide, a substituted acetamide with potential applications in chemical synthesis and drug discovery. Drawing upon established principles of organic chemistry and data from structurally related compounds, this document will cover its physicochemical properties, a plausible synthetic route, and its potential biological significance.

Core Chemical Properties and Structural Elucidation

This compound is a halogenated N,N-disubstituted acetamide. Its chemical structure incorporates a benzyl group and a 4-fluorophenyl group attached to the nitrogen atom of a chloroacetamide moiety.

Structural Diagram

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. The data is a combination of information from chemical suppliers and predicted values based on the compound's structure.

| Property | Value | Source |

| CAS Number | 1177234-08-0 | Chemical Supplier |

| Molecular Formula | C₁₅H₁₃ClFNO | - |

| Molecular Weight | 277.72 g/mol | - |

| Appearance | Solid (predicted) | - |

| Melting Point | 45-48 °C | [1] |

| Solubility | Soluble in DMSO and methanol; slightly soluble in water.[1] | - |

| Stability | Stable for up to two years under recommended storage conditions (cool, dry, tightly sealed).[1] | - |

Synthesis and Reaction Mechanism

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process:

-

Synthesis of the precursor amine: N-benzyl-N-(4-fluorophenyl)amine.

-

N-acylation: Reaction of the precursor amine with chloroacetyl chloride.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-benzyl-N-(4-fluorophenyl)amine

-

To a solution of 4-fluoroaniline (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

-

To this suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield N-benzyl-N-(4-fluorophenyl)amine.

Step 2: Synthesis of this compound

-

Dissolve N-benzyl-N-(4-fluorophenyl)amine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere.[3]

-

Cool the mixture in an ice bath.

-

Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.[2]

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.

Analytical Characterization (Predicted)

While experimental spectra for this specific compound are not publicly available, the following are predicted spectroscopic data based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Aromatic protons: Multiple signals in the range of 7.0-7.5 ppm, corresponding to the protons on the benzyl and 4-fluorophenyl rings.

-

Benzyl methylene protons (-CH₂-Ph): A singlet expected around 4.5-5.0 ppm.

-

Chloroacetyl methylene protons (-CO-CH₂-Cl): A singlet expected around 4.0-4.5 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Carbonyl carbon (-C=O): A signal in the range of 165-170 ppm.

-

Aromatic carbons: Multiple signals between 115-140 ppm. The carbon attached to the fluorine atom will show a characteristic large coupling constant.

-

Benzyl methylene carbon (-CH₂-Ph): A signal around 50-55 ppm.

-

Chloroacetyl methylene carbon (-CO-CH₂-Cl): A signal around 40-45 ppm.

Potential Applications and Biological Relevance

Direct applications of this compound have not been documented in peer-reviewed literature. However, the structural motifs present in this molecule are found in compounds with significant biological activity, suggesting its potential as an intermediate or a lead compound in drug discovery.

The N-substituted acetamide scaffold is a versatile feature in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer properties.[4] The presence of the chloroacetyl group provides a reactive site for further chemical modifications, allowing for the synthesis of more complex molecules through nucleophilic substitution.[2]

A structurally related compound, N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one, is a known intermediate in the synthesis of substance P (neurokinin-1) receptor antagonists, which have potential applications in treating inflammatory diseases and psychiatric disorders.[5] This suggests that this compound could be a valuable building block for creating novel therapeutic agents.

Safety and Handling

Specific toxicology data for this compound is limited. Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity. General safety guidelines for related chloroacetamide compounds include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[1]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1]

-

In case of exposure:

-

Skin contact: Wash off immediately with plenty of soap and water.

-

Eye contact: Rinse cautiously with water for several minutes.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth and seek medical advice.

-

Conclusion

This compound (CAS 1177234-08-0) is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. While specific data for this compound is scarce, its structural similarity to biologically active molecules and the presence of a reactive chloroacetyl group make it a compound of interest for further research and development. The synthetic and analytical information provided in this guide, although partially predictive, offers a solid foundation for researchers to work with this compound.

References

- N-Benzyl-2-chloro-n-(4-fluorophenyl) acetamide. (n.d.). IndiaMART.

- Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one. (2001). U.S.

- Paul, B., Bernacki, R. J., & Korytnyk, W. (1980). Synthesis and biological activity of some 1-N-substituted 2-acetamido-2-deoxy-beta-D-glycopyranosylamine derivatives and related analogs.

- N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. (2025). BenchChem.

- Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. (n.d.). ResearchGate.

- SAFETY DATA SHEET. (2023, October 11). CymitQuimica.

- N-benzyl-2-chloro-N-(4-fluorophenyl) Acetamide - Cas No: 1177234-08-0. (n.d.). Tradeindia.

- Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (2018). Arhiv za higijenu rada i toksikologiju, 69(4), 319-330.

- This compound. (n.d.). BLDpharm.

- 2-Chloro-N-(4-fluorophenyl)acetamide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194.

-

N-(4-fluorophenyl)acetamide. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

- Synthetic method for alpha-chlorine-4fluorine phenyl benzyl ketone. (n.d.). Google Patents.

- FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). (n.d.). ResearchGate.

- Benzyl N-(3-chloro-4-fluorophenyl)carbamate. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(1), o143.

- N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. (n.d.). BenchChem.

- SAFETY DATA SHEET. (2014, November 24). Spectrum Chemical.

- Synthesis of a new derivative of 5-fluorouracil based on 2-chloro-N-(4-iodophenyl)acetamide and study of its biological activity against cancer cells. (2024). CyberLeninka.

- Synthesis and spectral characterization of some new thiazolopyrimidine derivatives. (2021). Current Chemistry Letters, 10(3), 263-270.

-

Acetamide, N-(phenylmethyl)-. (n.d.). NIST WebBook. Retrieved February 12, 2026, from [Link]

Sources

- 1. N-Benzyl-2-chloro-n-(4-fluorophenyl) acetamide Supplier in Mumbai, N-Benzyl-2-chloro-n-(4-fluorophenyl) acetamide Trader, Maharashtra [chemicalmanufacturers.in]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one - Google Patents [patents.google.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

Structural Elucidation and Synthetic Protocols for N-benzyl-N-(4-fluorophenyl)-2-chloroacetamide: A Technical Monograph

Executive Summary: The Covalent Scaffold

N-benzyl-N-(4-fluorophenyl)-2-chloroacetamide (CAS: 1177234-08-0) represents a critical structural motif in modern drug discovery, specifically within the realm of Targeted Covalent Inhibitors (TCIs) .

Structurally, the molecule fuses a lipophilic N-benzyl-N-aryl core with a reactive

This guide provides a rigorous breakdown of its synthesis, structural validation, and reactivity profile, moving beyond basic textbook descriptions to address the practical nuances of handling this electrophile in a research setting.

Structural Deconstruction & Synthetic Logic

To ensure high purity and yield, the synthesis is best approached via a convergent strategy. Direct alkylation of amides is often sluggish; therefore, the construction of the secondary amine prior to acylation is the industry-standard protocol.

Retrosynthetic Analysis

The molecule is dissected into two primary coupling events:

-

C-N Bond Formation (Core Assembly): Establishing the secondary amine via reductive amination or alkylation.

-

Acylation (Warhead Installation): Installing the electrophilic chloroacetyl group.

Recommended Synthetic Protocol

Step 1: Formation of N-benzyl-4-fluoroaniline

Rationale: Reductive amination is preferred over direct alkylation (using benzyl bromide) to suppress the formation of tertiary amine byproducts (over-alkylation).

-

Reagents: 4-Fluoroaniline (1.0 eq), Benzaldehyde (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.5 eq), AcOH (cat.), DCE (Solvent).

-

Protocol:

-

Dissolve 4-fluoroaniline and benzaldehyde in 1,2-dichloroethane (DCE).

-

Add catalytic acetic acid to activate the imine formation. Stir for 1 hour at room temperature.

-

Add STAB portion-wise. The mild nature of STAB prevents reduction of the aldehyde prior to imine formation.

-

Quench with saturated

and extract with DCM.

-

Step 2: Acylation with Chloroacetyl Chloride

Rationale: This step must be performed under anhydrous conditions to prevent hydrolysis of the acid chloride.

-

Reagents: N-benzyl-4-fluoroaniline (from Step 1), Chloroacetyl chloride (1.2 eq), Triethylamine (

, 1.5 eq) or DIPEA, dry -

Protocol:

-

Dissolve the secondary amine in dry DCM and cool to 0°C (ice bath).

-

Add

to scavenge the HCl byproduct. -

Add chloroacetyl chloride dropwise. Critical: Rapid addition can lead to exotherms that degrade the warhead.

-

Monitor via TLC (Hexane:EtOAc 4:1). The product will be less polar than the amine.

-

Workup: Wash with 1M HCl (to remove unreacted amine), then brine. Dry over

.

-

Synthetic Workflow Visualization

Figure 1: Convergent synthetic pathway utilizing reductive amination for high selectivity.

Analytical Characterization (The "Fingerprint")

Validating the structure requires a multi-modal approach. The presence of the fluorine atom and the rotameric nature of N,N-disubstituted amides provides distinct spectral features.

NMR Spectroscopy Logic

Note on Rotamers: Due to the partial double bond character of the amide C-N bond, rotation is restricted. You may observe broadening or splitting of the

| Nucleus | Key Signal (approx.[2] | Multiplicity | Structural Assignment |

| 4.05 - 4.20 ppm | Singlet (2H) | ||

| 4.80 - 4.95 ppm | Singlet (2H) | ||

| 6.90 - 7.40 ppm | Multiplets | Aromatic Region : Overlap of Benzyl (5H) and 4-F-Phenyl (4H). | |

| ~42.0 ppm | Signal | ||

| ~165.0 ppm | Signal | ||

| -110 to -120 ppm | Multiplet |

Mass Spectrometry (MS)[3]

-

Ionization: ESI+ (Electrospray Ionization).

-

Molecular Ion:

(approx). -

Isotope Pattern: The presence of a single Chlorine atom dictates a specific isotopic abundance. You must observe a 3:1 ratio between the M peak (

) and the M+2 peak (

Analytical Decision Tree

Figure 2: Logic flow for structural validation, prioritizing the integrity of the chloro-linker.

Reactivity Profile & Biological Utility[4]

Mechanism of Action (Covalent Inhibition)

The 2-chloroacetamide group acts as a "proximity-enabled" electrophile. It is generally unreactive toward bulk water (stable in aqueous buffer for hours) but reacts rapidly with thiolate anions (

-

Reaction Type:

Nucleophilic Substitution.[3] -

Leaving Group: Chloride ion (

). -

Target: Cysteine thiols (e.g., in kinases, proteases, or KRAS).

Stability & Storage[6]

-

Hydrolysis Risk: While relatively stable, prolonged exposure to basic aqueous media will hydrolyze the chloride to the alcohol (

), rendering the molecule inactive. -

Photostability: Generally good, but store in amber vials.

-

Solvent Compatibility: Stable in DMSO (for bio-assay stocks) at -20°C. Avoid storing in nucleophilic solvents (e.g., MeOH/EtOH) for extended periods at room temperature.

Safety & Handling (E-E-A-T)

Warning: This compound is an alkylating agent . It is designed to modify proteins covalently, which implies it can also modify your proteins if handled improperly.

-

Skin Contact: It is a potent sensitizer. Double-gloving (Nitrile) is mandatory.

-

Inhalation: The powder can irritate mucous membranes. Weigh only inside a fume hood.

-

Quenching Spills: Do not just wipe with water. Treat spills with a solution of dilute ammonia or 10% sodium thiosulfate to chemically quench the electrophile before cleaning.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 96233, N-Benzyl-2-chloroacetamide. (General scaffold data). Retrieved from [Link]

-

Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. (Context on chloroacetamide warheads). Retrieved from [Link]

-

Abdel-Latif, E., et al. (2019).[4] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Journal of Molecular Structure. (Synthetic protocols). Retrieved from [Link]

-

Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

- 1. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease | bioRxiv [biorxiv.org]

- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Benzyl-N-butyl-2-chloroacetamide [benchchem.com]

- 4. researchgate.net [researchgate.net]

An In-Depth Technical Guide to N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide is a halogenated amide with potential applications as a key intermediate in the synthesis of novel pharmaceutical compounds. Its molecular structure, featuring a reactive chloroacetamide group and two distinct aromatic moieties, makes it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and essential safety and handling protocols to support its use in research and development.

Molecular Profile and Physicochemical Properties

This compound is a solid compound at room temperature.[1] Its core structure consists of a central acetamide group N-substituted with both a benzyl and a 4-fluorophenyl group, and a chlorine atom attached to the acetyl methyl group.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₃ClFNO | [2] |

| Molecular Weight | 277.72 g/mol | [2] |

| CAS Number | 1177234-08-0 | [2][3] |

| Appearance | Solid | [1] |

Due to the limited availability of specific experimental data for this compound, some physicochemical properties have been estimated based on structurally related compounds. These values should be considered as approximations.

Diagram 1: Chemical Structure of this compound

Caption: 2D representation of this compound.

Synthesis and Mechanism

Diagram 2: Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-benzyl-4-fluoroaniline

-

In a round-bottom flask, dissolve 4-fluoroaniline (1 equivalent) and benzaldehyde (1 equivalent) in a suitable solvent such as methanol.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.

-

Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield N-benzyl-4-fluoroaniline.

Step 2: Synthesis of this compound

-

Dissolve the synthesized N-benzyl-4-fluoroaniline (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

-

Purify the resulting crude product by recrystallization or column chromatography to obtain this compound.

Applications in Research and Drug Development

N-substituted acetamides are a class of compounds with recognized biological activities. For instance, derivatives of N-benzyl-2-acetamidopropionamide have been investigated for their potent anticonvulsant properties.[4] The presence of the reactive chloroacetyl group in this compound makes it a valuable precursor for the synthesis of a variety of derivatives. This functional group can readily undergo nucleophilic substitution reactions, allowing for the introduction of diverse chemical moieties and the generation of compound libraries for screening in drug discovery programs.

The fluorophenyl and benzyl groups also contribute to the molecule's potential for biological interactions, as these motifs are common in pharmacologically active compounds. The fluorine atom, in particular, can influence metabolic stability and binding affinity.

Safety, Handling, and Storage

While a comprehensive Material Safety Data Sheet (MSDS) for this compound is not publicly available, general precautions for handling halogenated organic compounds should be strictly followed.

Handling:

-

Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]

-

Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]

Storage:

-

Store in a tightly sealed container in a cool, dry place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]

Toxicity:

-

The toxicological properties of this specific compound have not been extensively studied. It is recommended to handle it with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.

Analytical Characterization (Predicted)

No experimental spectral data for this compound has been identified in the public domain. However, based on the analysis of structurally similar compounds, the following spectral characteristics can be anticipated:

¹H NMR:

-

Aromatic protons of the benzyl and 4-fluorophenyl groups would appear in the range of δ 7.0-7.5 ppm.

-

The methylene protons of the benzyl group would likely resonate as a singlet around δ 4.5-5.0 ppm.

-

The methylene protons of the chloroacetyl group would be expected to appear as a singlet in the region of δ 4.0-4.5 ppm.

¹³C NMR:

-

The carbonyl carbon of the acetamide group would be observed around δ 165-170 ppm.

-

Aromatic carbons would resonate in the typical range of δ 115-140 ppm. The carbon attached to the fluorine atom would show a characteristic large coupling constant.

-

The methylene carbons of the benzyl and chloroacetyl groups would appear in the range of δ 40-60 ppm.

FTIR:

-

A strong absorption band corresponding to the C=O stretching of the amide group is expected around 1650-1680 cm⁻¹.

-

C-H stretching vibrations of the aromatic and aliphatic groups would be observed around 2900-3100 cm⁻¹.

-

The C-Cl stretching vibration would likely appear in the fingerprint region, typically between 600-800 cm⁻¹.

Mass Spectrometry:

-

The mass spectrum would show a molecular ion peak [M]⁺ and/or a protonated molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the compound.

-

Characteristic fragmentation patterns would likely involve the loss of the benzyl group, the chloroacetyl group, and other fragments arising from the cleavage of the amide bond.

References

- National Analytical Corporation - Chemical Division. N-benzyl-2-chloro-n-(4-fluorophenyl) Acetamide. TradeIndia. Accessed February 12, 2026.

- TradeIndia. N-benzyl-2-chloro-n-(4-fluorophenyl) Acetamide - Cas No: 1177234-08-0. Accessed February 12, 2026.

- Chemspace. N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide. Accessed February 12, 2026.

- BLDpharm. 1177234-08-0|this compound. Accessed February 12, 2026.

- U.S. Environmental Protection Agency. N-benzyl-2-chloro-N-(2-hydroxyethyl)acetamide Properties. Accessed February 12, 2026.

- PubChem. N-Benzyl-2-chloroacetamide. Accessed February 12, 2026.

- Fisher Scientific.

- Choi, D., et al. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 1996, 39(9), 1907-1916.

Sources

- 1. N-Benzyl-2-chloro-n-(4-fluorophenyl) acetamide Supplier in Mumbai, N-Benzyl-2-chloro-n-(4-fluorophenyl) acetamide Trader, Maharashtra [chemicalmanufacturers.in]

- 2. 1177234-08-0|this compound|BLD Pharm [bldpharm.com]

- 3. N-benzyl-2-chloro-n-(4-fluorophenyl) Acetamide - Cas No: 1177234-08-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 4. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

biological activity profile of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide

An In-depth Technical Guide to the Biological Activity Profile of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide

Abstract

This compound is a substituted chloroacetamide derivative with a molecular architecture suggestive of a diverse biological activity profile. The presence of a reactive chloroacetamide "warhead," combined with N-benzyl and 4-fluorophenyl substitutions, provides a scaffold with potential applications in oncology, infectious disease, and neurology. This technical guide synthesizes the current understanding of related chemical structures to build a predictive biological activity profile for the title compound. We will explore its potential cytotoxic, antimicrobial, and anticonvulsant activities, detailing the likely mechanisms of action. Furthermore, this guide provides robust, field-proven experimental protocols for researchers to validate these predicted activities in a laboratory setting.

Introduction and Molecular Characteristics

This compound belongs to the class of α-haloacetamides, which are known for their reactivity and diverse biological functions. The core structure features a central acetamide backbone with three key substituents:

-

A 2-chloro group: This electrophilic site is a critical "warhead," capable of forming covalent bonds with nucleophilic residues (e.g., cysteine, histidine) in biological macromolecules, leading to irreversible inhibition of target proteins.

-

An N-benzyl group: This lipophilic moiety can influence the compound's ability to cross cellular membranes and may participate in hydrophobic interactions within protein binding pockets.

-

An N-(4-fluorophenyl) group: The fluorine substitution enhances lipophilicity and can improve metabolic stability and membrane permeability. Halogenated phenyl rings are common in bioactive molecules and can significantly influence binding affinity and electronic properties.[1]

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is foundational to designing relevant biological assays. The properties for this compound are predicted below.

| Property | Value | Significance in Drug Discovery |

| Molecular Formula | C₁₅H₁₃ClFNO | Defines the elemental composition and exact mass. |

| Molecular Weight | 277.72 g/mol | Influences diffusion rates and membrane transport. |

| Predicted XlogP | ~3.5 - 4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility. |

| Hydrogen Bond Donors | 0 | The absence of donors affects solubility and binding interactions. |

| Hydrogen Bond Acceptors | 2 (Oxygen, Fluorine) | Provides sites for interaction with biological targets. |

Synthesis Pathway

The synthesis of this compound typically follows a standard nucleophilic acyl substitution pathway. A common and efficient method involves the chloroacetylation of the corresponding secondary amine, N-benzyl-4-fluoroaniline.

Caption: Proposed mechanism of ROS-induced cytotoxicity in cancer cells. [2][3]

Antimicrobial Activity

Substituted N-phenyl-2-chloroacetamides have demonstrated notable antibacterial and antifungal properties. [1]The lipophilicity conferred by the benzyl and fluorophenyl groups is crucial for this activity, as it allows the compound to penetrate the phospholipid bilayer of microbial cell membranes. [1]The presence of the chloro atom on the alpha carbon appears essential for potent antimicrobial effects. [4]

-

Antibacterial Spectrum: Activity is expected against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. [1]* Antifungal Spectrum: Potential efficacy against yeasts like Candida albicans is also predicted. [1][4] The mechanism likely involves disruption of the cell membrane and/or covalent inhibition of essential microbial enzymes.

Anticonvulsant Activity

A significant body of research has established that N-benzyl-2-acetamidoacetamide derivatives are potent anticonvulsants. [5][6]These compounds show strong efficacy in the maximal electroshock (MES)-induced seizure test, an animal model that predicts efficacy against generalized tonic-clonic seizures. [5][6][7]While the title compound lacks the second acetamido group found in many of these analogs, the core N-benzyl acetamide structure is a key pharmacophore.

Proposed Mechanism of Action:

The precise mechanism for this class of compounds is not fully elucidated but is believed to involve the modulation of neuronal excitability. [8]Plausible targets include:

-

Voltage-Gated Sodium Channels: Inhibition of these channels can reduce the rapid and uncontrolled firing of neurons that characterizes seizures. [8]* GABAergic System: Enhancement of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid) can stabilize neuronal membranes and prevent excessive firing. [8]

Experimental Protocols for Activity Validation

To empirically validate the predicted biological profile, the following standardized protocols are recommended. These protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol: In Vitro Antiproliferative MTT Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against various cancer cell lines.

-

Causality: The reduction of the yellow tetrazolium salt MTT to purple formazan crystals is accomplished by NAD(P)H-dependent cellular oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells. [9] Step-by-Step Methodology:

-

Cell Seeding: Seed human cancer cell lines (e.g., HepG2, MCF-7, PC-3) in a 96-well plate at a density of 5,000–10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere. [9]2. Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 0.1 µM to 100 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound dilutions. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin). [9]4. Incubation: Incubate the plate for 48-72 hours at 37°C. [9]5. MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. [9]6. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Caption: Experimental workflow for the MTT cell viability assay. [9]

Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Objective: To quantify the antimicrobial potency of the compound against a panel of bacteria and fungi.

-

Causality: Serial dilution allows for the precise determination of the concentration at which microbial growth is inhibited, providing a quantitative measure of efficacy.

Step-by-Step Methodology:

-

Strain Preparation: Culture bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923) in Luria Bertani (LB) broth and fungal strains (C. albicans ATCC 10231) in Tryptic Soy Broth (TSB) overnight at 37°C. Adjust the suspension to a 0.5 McFarland standard turbidity (~10⁸ CFU/mL). [1]2. Compound Dilution: In a 96-well microtiter plate, perform twofold serial dilutions of the test compound in the appropriate broth (LB or TSB). The final concentration range should be broad enough to capture the MIC (e.g., 512 µg/mL to 1 µg/mL). [1]3. Inoculation: Add the standardized microbial suspension to each well.

-

Controls: Include a positive control (microbes, no compound), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin, Amphotericin B).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and 48 hours for yeast.

-

Data Acquisition: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

Conclusion

The molecular architecture of this compound strongly suggests a promising and diverse biological activity profile. Its potential as a cytotoxic agent, driven by ROS-mediated apoptosis, warrants investigation in various cancer models. Furthermore, the established antimicrobial and predicted anticonvulsant properties of related structures make this compound a compelling candidate for multi-faceted drug discovery efforts. The experimental protocols detailed herein provide a robust framework for researchers to systematically evaluate and validate these activities, paving the way for potential therapeutic applications.

References

- NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. N-Benzyl-2-chloro-n-(4-fluorophenyl) acetamide.

-

Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters. Available from: [Link]

-

Yadav, B., et al. (2020). Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation. Drug Development Research, 81(3), 356-365. Available from: [Link]

-

Choi, D., et al. (1996). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 39(9), 1907-1916. Available from: [Link]

-

Wen, C., et al. (2023). In vitro toxicity assessment of haloacetamides via a toxicogenomics assay. Environmental Toxicology and Pharmacology, 97, 104026. Available from: [Link]

- Wang, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Spandidos Publications.

-

Bogdanović, A., et al. (2020). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 71(4), 302-315. Available from: [Link]

-

Ghodsinia, S. E., et al. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). ResearchGate. Available from: [Link]

-

Jin, Y., et al. (2005). The Anticonvulsant Activities of Functionalized N-benzyl 2-acetamidoacetamides. The Importance of the 2-acetamido Substituent. Archives of Pharmacal Research, 28(6), 650-655. Available from: [Link]

-

de Oliveira, A. C. S., et al. (2020). Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis. Antibiotics, 9(9), 565. Available from: [Link]

- Sumitomo Chemical Company. (1987). N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy) butanoic amide and herbicidal composition containing the same. Google Patents.

-

Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archiv der Pharmazie, 349(7), 505-518. Available from: [Link]

-

Kamiński, K., et al. (2020). Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. Molecules, 25(20), 4838. Available from: [Link]

-

Kohn, H., et al. (2008). Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives. Medicinal Chemistry, 4(4), 315-326. Available from: [Link]

-

Al-Dhabi, N. A., et al. (2014). Antimicrobial activity of N-benzyl-2,2,2-trifluoroacetamide using minimum inhibitory concentration against bacteria and fungi. ResearchGate. Available from: [Link]

-

Fassihi, A., et al. (2017). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. Available from: [Link]

-

PrepChem.com. Synthesis of N-benzyl acetamide. Available from: [Link]

-

Pokhodylo, N., et al. (2022). SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. Available from: [Link]

-

Al-Dhabi, N. A., et al. (2014). Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. ResearchGate. Available from: [Link]

-

Arnold, M. A., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 9(4), 846-867. Available from: [Link]

-

Kumar, R., et al. (2022). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 14(2), 169-173. Available from: [Link]

-

Tursina, A. I., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 1), 74-79. Available from: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Acetylpheneturide?. Available from: [Link]

-

PubChemLite. N-benzyl-2-chloro-n-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide. Available from: [Link]

-

Fun, H.-K., et al. (2008). N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1609. Available from: [Link]

-

AERU. Florpyrauxifen-benzyl (Ref: XDE-848 BE). Available from: [Link]

-

Uflyand, I. E., et al. (2022). Synthesis, Structure, Spectral-Luminescent Properties, and Biological Activity of Chlorine-Substituted N-[2-(Phenyliminomethyl)phenyl]-4-methylbenzenesulfamide and Their Zinc(II) Complexes. Molecules, 27(13), 4253. Available from: [Link]

-

Pérez-González, M., et al. (2022). Characterization of the Cytotoxic Effect of N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide in Cells Derived from Cervical Cancer. Molbank, 2022(4), M1510. Available from: [Link]

-

National Center for Biotechnology Information. (2010). N-Benzyl-N-methyl-2-[7,8-dihydro-7-(2-[18F]fluoroethyl)-8-oxo-2-phenyl-9H-purin-9-yl]acetamide. In Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]

-

Global Substance Registration System. N-(2-BENZYL-4-CHLOROPHENYL)-2-(DIETHYLAMINO)ACETAMIDE. Available from: [Link]

-

Beyond Pesticides Daily News Blog. (2025). New Herbicide that Mimics Hormones Threatens Nontarget Aquatic Species and Biodiversity, Study Finds. Available from: [Link]

Sources

- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The anticonvulsant activities of functionalized N-benzyl 2-acetamidoacetamides. The importance of the 2-acetamido substituent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Acetylpheneturide? [synapse.patsnap.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Prospective Analysis of N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide as a Covalent Inhibitor in Modern Drug Discovery

Abstract

The strategic design of targeted covalent inhibitors represents a burgeoning frontier in medicinal chemistry, offering distinct advantages in potency, duration of action, and the ability to address historically "undruggable" targets.[1][2][3] This whitepaper presents a forward-looking technical guide on the therapeutic potential of a specific, yet under-explored molecule: N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide. While direct biological data on this compound is sparse, its structure contains a reactive chloroacetamide "warhead" appended to a scaffold suggestive of specific protein recognition.[4] This guide will therefore outline a comprehensive, prospective drug discovery workflow, treating the compound as a novel lead candidate. We will delineate the scientific rationale for its investigation, propose a detailed synthesis and characterization protocol, and lay out a multi-stage plan for its in vitro and in vivo evaluation. The central hypothesis is that the chloroacetamide moiety can act as a covalent modifier of nucleophilic residues, such as cysteine, in the active or allosteric sites of disease-relevant enzymes.[4][5] This document serves as a blueprint for researchers, scientists, and drug development professionals to unlock the therapeutic potential of this and related chemical entities.

Part 1: Rationale and Mechanistic Hypothesis

The Chloroacetamide Scaffold: A Covalent Warhead

The this compound structure is distinguished by the presence of a 2-chloroacetamide group. This functional group is a well-known electrophile, or "warhead," capable of reacting with nucleophilic amino acid residues on proteins via an SN2 reaction mechanism.[5] This reaction forms a stable, covalent bond, leading to irreversible or long-lived inhibition of the target protein.[3][6]

The advantages of this covalent approach are significant:

-

Enhanced Potency: By forming a permanent bond, covalent inhibitors can achieve full target occupancy at lower concentrations, leading to exquisite potency.[1][2]

-

Prolonged Duration of Action: The irreversible nature of the binding means the therapeutic effect can persist long after the drug has been cleared from circulation, potentially allowing for less frequent dosing.[3]

-

Overcoming Resistance: Covalent inhibition can be effective against drug-resistant mutants, particularly in targets like kinases where mutations can reduce the binding affinity of non-covalent drugs.[6]

Structural Features and Target Hypothesis

Beyond the warhead, the N-benzyl and N-(4-fluorophenyl) substituents provide the "guidance system" that dictates target selectivity.[3]

-

The N-(4-fluorophenyl) group is a common feature in bioactive molecules. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability.[7]

-

The N-benzyl group adds a significant hydrophobic and aromatic component, suggesting potential interactions with hydrophobic pockets within a protein's binding site.

Given these features, a primary hypothesis is that this compound is a targeted covalent inhibitor of enzymes possessing a reactive cysteine residue within a binding pocket that can accommodate the benzyl and fluorophenyl groups. A promising class of such targets are cysteine proteases .

Proposed Target Class: Cysteine Proteases

Cysteine proteases are a large family of enzymes that play critical roles in both normal physiology and numerous pathological processes, including:

-

Cancer: Cathepsins, a type of cysteine protease, are often dysregulated in tumors, contributing to invasion and metastasis.[8]

-

Infectious Diseases: Many viruses, bacteria, and parasites rely on cysteine proteases for their replication and survival, making these enzymes attractive targets for antimicrobial and antiviral therapies.[8][9][10]

-

Neurodegenerative Diseases: Dysregulation of cysteine proteases like caspases and calpains is implicated in the pathology of conditions such as Alzheimer's disease.[8][11]

The catalytic mechanism of these enzymes involves a highly reactive cysteine residue in the active site, making them prime candidates for inhibition by a chloroacetamide-based electrophile.

Part 2: Synthesis and Characterization Protocol

A robust and reproducible synthesis is the foundation of any drug discovery program. The synthesis of this compound can be achieved through a straightforward and well-documented chemical pathway.[12][13][14]

Proposed Synthetic Route

The proposed synthesis involves a two-step process starting from commercially available 4-fluoroaniline.

Step 1: Synthesis of N-benzyl-4-fluoroaniline (Intermediate 1)

-

Reaction: Reductive amination of 4-fluoroaniline with benzaldehyde.

-

Reagents: 4-fluoroaniline, benzaldehyde, sodium triacetoxyborohydride (STAB), dichloromethane (DCM).

-

Protocol:

-

Dissolve 4-fluoroaniline (1.0 eq) and benzaldehyde (1.0 eq) in DCM.

-

Stir the mixture at room temperature for 30 minutes.

-

Add STAB (1.5 eq) portion-wise over 15 minutes.

-

Continue stirring at room temperature for 12-18 hours, monitoring by TLC.

-

Upon completion, quench the reaction with saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM (3x).

-

Combine organic layers, wash with brine, dry over sodium sulfate, and concentrate in vacuo.

-

Purify the crude product via column chromatography to yield Intermediate 1 .

-

Step 2: Synthesis of this compound (Final Compound)

-

Reaction: Acylation of N-benzyl-4-fluoroaniline with chloroacetyl chloride.[13]

-

Reagents: Intermediate 1, chloroacetyl chloride, triethylamine (TEA), DCM.

-

Protocol:

-

Dissolve Intermediate 1 (1.0 eq) and TEA (1.2 eq) in DCM and cool to 0 °C in an ice bath.

-

Add chloroacetyl chloride (1.1 eq) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

-

Upon completion, dilute with DCM and wash with 1M HCl, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over sodium sulfate and concentrate in vacuo.

-

Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield the final product.

-

Characterization

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product (>95% is required for biological assays).

Part 3: A Proposed Drug Discovery and Evaluation Workflow

This section outlines a comprehensive, multi-stage workflow to systematically evaluate the therapeutic potential of the lead compound.

Workflow Overview

The evaluation process follows a logical progression from broad initial screening to specific mechanistic and in vivo studies.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. Covalent inhibitors in strategic therapeutic design | CAS [cas.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are cysteine protease modulators and how do they work? [synapse.patsnap.com]

- 9. The Role of Cysteine Proteinases and their Inhibitors in the Host-Pathogen Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets [frontiersin.org]

- 11. THE ROLE OF CYSTEINE PROTEASE IN ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Advanced Technical Guide: Fluorinated N-Benzyl Chloroacetamides

The following technical guide provides an in-depth review of Fluorinated N-Benzyl Chloroacetamides , synthesizing their synthetic architecture, pharmacological mechanisms, and experimental applications.

Domain: Medicinal Chemistry & Agrochemical Development Version: 2.0 (Technical Whitepaper)

Executive Summary

The N-benzyl-2-chloroacetamide scaffold represents a privileged structure in both medicinal chemistry and agrochemical design. It functions primarily as a covalent electrophile, capable of alkylating nucleophilic residues (specifically cysteine thiols) in target proteins. The strategic introduction of fluorine —either on the benzyl ring or the acetamide core—modulates physicochemical properties such as lipophilicity (

This guide details the synthesis, mechanism of action, and biological applications of these compounds, providing researchers with actionable protocols and data-driven insights.

The Strategic Role of Fluorine in Covalent Inhibitors

The efficacy of N-benzyl chloroacetamides hinges on the "Goldilocks" reactivity of the chloroacetamide warhead: reactive enough to modify the target, but stable enough to avoid rapid glutathione (GSH) depletion in the cytosol.

The Fluorine Effect

Fluorination addresses key limitations of the parent scaffold:

-

Electronic Modulation: Fluorine (electronegative) on the benzyl ring pulls electron density, subtly altering the pKa of the amide nitrogen and, by extension, the electrophilicity of the

-carbon. -

Metabolic Blocking: Substitution at the para position (4-F) blocks cytochrome P450-mediated hydroxylation, extending half-life (

). -

Lipophilicity: C-F bonds increase lipophilicity, facilitating passive transport across bacterial cell walls or the blood-brain barrier.

Synthetic Architecture

The construction of fluorinated N-benzyl chloroacetamides typically follows a Schotten-Baumann acylation or a nucleophilic substitution pathway.

Core Synthesis Protocol

Objective: Synthesis of N-(4-fluorobenzyl)-2-chloroacetamide. Reaction Type: Nucleophilic Acyl Substitution.

Reagents:

-

Substrate: 4-Fluorobenzylamine (1.0 equiv)

-

Acylating Agent: Chloroacetyl chloride (1.1 equiv)

-

Base: Triethylamine (TEA) or

(1.2 equiv) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with 4-fluorobenzylamine and anhydrous DCM under an inert atmosphere (

or Ar). Cool to 0°C. -

Base Addition: Add Triethylamine dropwise. Ensure the temperature remains < 5°C to prevent side reactions.

-

Acylation: Add Chloroacetyl chloride dropwise over 20 minutes. The reaction is exothermic; vigorous stirring is required.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Workup: Quench with ice-cold water. Wash the organic layer with 1M HCl (to remove unreacted amine), saturated

, and brine. -

Purification: Dry over

, filter, and concentrate in vacuo. Recrystallize from Ethanol/Hexane if necessary.

Synthetic Pathway Visualization

The following diagram illustrates the logical flow of the synthesis and potential side-reaction mitigation.

Caption: Figure 1: Nucleophilic acyl substitution pathway for the synthesis of fluorinated N-benzyl chloroacetamides.

Mechanism of Action: Cysteine Alkylation

The chloroacetamide moiety is a "soft" electrophile that preferentially reacts with "soft" nucleophiles, such as the thiolate anion (

Reaction Kinetics

The reaction follows an

Mechanistic Pathway[1]

Caption: Figure 2: Covalent inhibition mechanism via SN2 alkylation of cysteine residues.

Biological Applications & Data Review

Antimicrobial Activity

Fluorinated derivatives show enhanced activity against Gram-positive bacteria and fungi due to increased membrane permeability. The 4-fluorobenzyl analog is particularly noted for its balance of potency and solubility.

Table 1: Comparative Antimicrobial Activity (MIC in

| Compound Structure | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungi) | Mechanism Note |

| N-benzyl-2-chloroacetamide | 64 | >128 | 128 | Baseline alkylation |

| N-(4-fluorobenzyl)-2-chloroacetamide | 16 | 64 | 32 | Enhanced lipophilicity |

| N-(2,4-dichlorobenzyl)-2-chloroacetamide | 8 | 32 | 16 | High halogen load |

| N-benzyl-2,2,2-trifluoroacetamide | >128 | >128 | 15.6 | Non-alkylating (oxidative stress) |

Note: The trifluoroacetamide analog (Row 4) lacks the reactive chlorine, shifting its mechanism from alkylation to oxidative stress induction, highlighting the necessity of the Cl-atom for covalent inhibition.

Herbicidal Activity (VLCFA Inhibition)

In agriculture, these compounds inhibit Very Long Chain Fatty Acid (VLCFA) elongases. The N-benzyl moiety mimics the natural substrate, while the chloroacetamide covalently locks the enzyme.

-

Target: VLCFA elongase (complex).

-

Impact: Inhibition of cell division and shoot growth.

-

Fluorine Role: Improves soil half-life and uptake in waxy leaf cuticles.

Anticancer Potential (TEAD-YAP1)

Recent drug discovery efforts have utilized the N-benzyl chloroacetamide fragment to target the TEAD-YAP1 interaction, a key pathway in the Hippo signaling cascade (tumor growth).

-

Binding Site: The fluorobenzyl group occupies the hydrophobic "upper sub-site" of the TEAD palmitate pocket.

-

Covalent Lock: The chloroacetamide reacts with a conserved cysteine (e.g., Cys367 in TEAD4).

-

Result: Allosteric inhibition of YAP1 binding.[1]

Experimental Validation Protocols

Cysteine Reactivity Assay (GSH Assay)

To verify the "druggability" of a new fluorinated analog, its reactivity half-life (

-

Preparation: Prepare a 10 mM stock of the test compound in DMSO.

-

Reaction: Mix compound (50

) with GSH (5 mM) in Phosphate Buffer (pH 7.4, 37°C). -

Monitoring: Analyze aliquots at 0, 15, 30, 60, and 120 mins via HPLC-UV or LC-MS.

-

Calculation: Plot

vs. time to determine the pseudo-first-order rate constant ( -

Target Range: Ideal

for drugs is 15–120 mins (balanced reactivity).

References

-

Jablonkai, I. (2003). Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. Link

-

Lamberth, C. (2016).[2] Chloroacetamide Herbicides. Bioactive Carboxylic Compound Classes. Link

-

Bum-Erdene, K., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[1]·YAP1 interaction. RSC Chemical Biology. Link

-

Al-Dhabi, N. A., et al. (2014).[3][4] Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. Saudi Journal of Biological Sciences. Link

-

Thermo Fisher Scientific. (n.d.). Chloroacetamide, No-Weigh™ Format Product Information. Link

-

PubChem. (2025).[5] N-Benzyl-2-chloroacetamide Compound Summary. National Library of Medicine. Link

Sources

- 1. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Cytotoxic Assessment of 3,3-Dichloro-β-Lactams Prepared through Microwave-Assisted Benzylic C-H Activation from Benzyl-Tethered Trichloroacetamides Catalyzed by RuCl2(PPh3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide solubility in organic solvents

Technical Guide: Solubility Profile & Solvent Selection for N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide

CAS Number: 1177234-08-0 Molecular Formula: C₁₅H₁₃ClFNO Molecular Weight: 277.72 g/mol [1]

Executive Summary & Strategic Importance

This compound is a critical pharmacophore building block, often utilized in the synthesis of fused heterocycles (e.g., indoles, oxindoles) and specific kinase inhibitors.[1] Its structure features a tertiary amide core flanked by a lipophilic benzyl group and an electron-withdrawing 4-fluorophenyl moiety.[1]

For process chemists and formulation scientists, understanding the solubility of this compound is not merely about dissolution—it is about controlling reactivity and purity .[1][2] The labile C-Cl bond requires careful solvent selection to balance alkylation kinetics (in synthesis) against stability (in storage).[1][2] This guide provides a theoretical solubility framework, experimental protocols for precise determination, and strategic recommendations for process optimization.

Theoretical Solubility Profile & Structural Analysis

As a Senior Application Scientist, I categorize this molecule as Lipophilic-Polar .

-

Lipophilic Drivers: The benzyl and 4-fluorophenyl rings contribute significant hydrophobicity and

- -

Polar Drivers: The tertiary amide carbonyl acts as a hydrogen bond acceptor (HBA), but the lack of an N-H donor (tertiary amide) limits its solubility in non-polar hydrocarbons compared to secondary amides.[1][2]

Predicted Solubility Matrix

Based on Hansen Solubility Parameters (HSP) and structural analogs.

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Insight |

| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>200 mg/mL) | Excellent match for the polarizable aromatic rings and the chloro-substituent.[1] Ideal for reaction media.[1][2] |

| Polar Aprotic | DMF, DMSO, DMAc | High (>150 mg/mL) | Strong dipole-dipole interactions with the amide carbonyl.[1][2] Warning: May accelerate nucleophilic decomposition.[1][2] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate-High (50-100 mg/mL) | Good general solvent.[1] Often the "Good Solvent" in crystallization pairs.[1][2] |

| Alcohols | Methanol, Ethanol, IPA | Moderate (20-60 mg/mL) | Soluble due to H-bonding with the carbonyl, but limited by the hydrophobic aromatic wings.[1] Temperature dependent.[1][2] |

| Ethers | THF, MTBE, 1,4-Dioxane | Moderate (30-80 mg/mL) | THF is excellent; MTBE is lower, often serving as a wash solvent.[1] |

| Hydrocarbons | n-Heptane, Hexane, Toluene | Low (<5 mg/mL) | Toluene provides marginal solubility (hot); Alkanes are strictly antisolvents.[1][2] |

| Water | Water | Negligible | The hydrophobic burden outweighs the single H-bond acceptor site.[1][2] |

Experimental Protocols for Solubility Determination

Do not rely on single-point estimates. Use the following self-validating workflows to generate robust data for your specific lot.

Protocol A: Isothermal Gravimetric Method (The Gold Standard)

Best for generating thermodynamic equilibrium data.[2]

-

Preparation: Add excess solid (~500 mg) to 5 mL of solvent in a sealed scintillation vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours using a thermomixer.

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated to T_eq to prevent crashing out).

-

Quantification:

Protocol B: Dynamic Polythermal Method (For Crystallization Design)

Best for determining the Metastable Zone Width (MSZW).[2]

-

Setup: Place a mixture of known concentration (e.g., 50 mg/mL in Ethanol) in a reactor with a turbidity probe.

-

Heating: Ramp temperature at 1°C/min until the solution becomes clear (

). -

Cooling: Ramp down at 1°C/min until nucleation is detected (

). -

Data: The difference (

) defines your MSZW, critical for avoiding oiling out during scale-up.[1][2]

Visualizing the Decision Process

The following diagrams illustrate the logical flow for selecting solvents based on the intended application (Reaction vs. Purification).

Figure 1: Solvent Selection Decision Tree

Caption: Decision logic for solvent selection balancing kinetic needs against purification efficiency.

Figure 2: Solubility Determination Workflow

Caption: Step-by-step experimental workflow for determining thermodynamic solubility.

Thermodynamic Modeling & Data Analysis

Equation:

- : Mole fraction solubility

- : Absolute temperature (Kelvin)[2][3]

- : Empirical constants derived from regression analysis of your experimental data (Protocol A).

Why this matters:

If you observe a steep slope in the solubility curve (large

Safety & Handling (E-E-A-T)

-

Alkylating Potential: The 2-chloroacetamide moiety is a potent electrophile (alkylating agent).[1][2] It can react with biological nucleophiles (DNA, proteins).[1][2]

-

Thermal Stability: Do not reflux this compound in high-boiling alcohols (e.g., n-Butanol) for extended periods without checking for solvolysis (displacement of the chloride by the alcohol).[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11234, Chloroacetamide derivatives.[1][2] Retrieved from [Link][2]

-

Yalkowsky, S.H., et al. (2010). Handbook of Aqueous Solubility Data.[1][2] CRC Press.[1][2] (General reference for amide solubility principles).

-

MDPI (2023). Profiling of Disubstituted Chloroacetamides' Potential Biological Activity and Lipophilicity.[1][2] Retrieved from [Link][2]

Sources

- 1. N-benzyl-2-chloro-n-(4-fluorophenyl) Acetamide - Cas No: 1177234-08-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 2. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Uncharted: A Technical Safety and Handling Guide for N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-2-chloro-N-(4-fluorophenyl)acetamide is a substituted acetamide derivative with potential applications in pharmaceutical and chemical synthesis.[1] Its structure combines a reactive chloroacetamide moiety, a stabilizing N-benzyl group, and a fluorophenyl ring, suggesting a complex reactivity profile and potential biological activity. The amide functionality is a cornerstone in organic and medicinal chemistry.[2] Given its potential utility as an intermediate in the synthesis of more complex molecules, a thorough understanding of its safe handling and potential hazards is paramount for researchers in the field.[3]

This technical guide provides an in-depth analysis of the inferred safety and handling considerations for this compound. By examining data from analogous compounds and applying fundamental principles of chemical safety, this document aims to equip researchers with the knowledge necessary to work with this compound in a safe and responsible manner.

Inferred Physicochemical Properties

The following table summarizes the likely physicochemical properties of this compound, based on its chemical structure and data from related compounds.

| Property | Inferred Value/Information | Source/Justification |

| Molecular Formula | C15H13ClFNO | Based on chemical structure |

| Appearance | Likely a solid at room temperature.[1] | Analogy with similar acetamide compounds. |

| Solubility | Expected to be soluble in organic solvents. | General characteristic of similar organic compounds.[1] |

| Stability | Stable under normal storage conditions. | Inferred from general stability of acetamides.[4] |

Hazard Identification and Classification

While a specific GHS classification is unavailable, an analysis of the compound's functional groups suggests the following potential hazards:

-

Acute Toxicity (Oral): Based on related acetamides, it may be harmful if swallowed.[5]

-

Skin Corrosion/Irritation: The chloroacetamide moiety is a known alkylating agent and can cause skin irritation upon contact.[5]

-

Serious Eye Damage/Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[5]

-

Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.[5]

It is prudent to handle this compound as if it possesses these hazards until specific toxicological data becomes available.

Safe Handling and Storage Workflow

The following diagram outlines a comprehensive workflow for the safe handling and storage of this compound.

Caption: Safe handling workflow for this compound.

Experimental Protocols

General Handling and Personal Protective Equipment (PPE)

Given the inferred hazards, the following personal protective equipment should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.[4]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[5]

-

Body Protection: A lab coat and, if handling larger quantities, an apron or chemical-resistant suit.[5]

-

Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[5]

All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]

First-Aid Measures

In the event of exposure, the following first-aid measures should be taken immediately:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4]

-

Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. Seek medical attention.[5]

-

Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[4]

-

Protective Equipment for Firefighters: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

Potential Synthetic Pathway

The synthesis of this compound likely involves the acylation of N-benzyl-4-fluoroaniline with chloroacetyl chloride. This is a common method for the preparation of N-substituted acetamides.[3]

Caption: Plausible synthetic route for this compound.

Stability and Reactivity

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions.[4]

-

Conditions to Avoid: Avoid exposure to heat, moisture, and incompatible materials.[4]

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[4]

-

Hazardous Decomposition Products: Under fire conditions, may decompose to produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride.[4]

Toxicological and Ecological Information

No specific toxicological or ecological data is available for this compound. However, based on the presence of a halogenated aromatic ring, it should be assumed that this compound may be persistent in the environment and could be harmful to aquatic life.[6] Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow it to enter waterways.[6]

Conclusion

This compound is a compound with significant potential in synthetic chemistry. However, the lack of a specific Safety Data Sheet necessitates a cautious and well-informed approach to its handling. By understanding the potential hazards inferred from its chemical structure and related compounds, and by adhering to the stringent safety protocols outlined in this guide, researchers can mitigate risks and work with this compound in a safe and responsible manner. It is strongly recommended that any institution planning to use this compound perform a thorough, documented risk assessment before work commences.

References

-

NATIONAL ANALYTICAL CORPORATION - CHEMICAL DIVISION. N-Benzyl-2-chloro-n-(4-fluorophenyl) acetamide. Available from: [Link][1][7]

-

Chemspace. N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide. Available from: [Link][8]

-

PubChemLite. N-benzyl-2-chloro-n-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide. Available from: [Link][9]

-

ResearchGate. Figure S30. FTIR spectrum of N-benzyl-2-(4-chlorophenyl)acetamide (5). Available from: [Link][2]

-

National Center for Biotechnology Information. 2-Chloro-N-(4-fluorophenyl)acetamide. PubChem Compound Summary for CID 123078. Available from: [Link].[3]

-

Tradeindia. N-benzyl-2-chloro-n-(4-fluorophenyl) Acetamide - Cas No: 1177234-08-0. Available from: [Link][7]

-

PrepChem.com. Synthesis of N-benzyl acetamide. Available from: [Link][10]

-

Chemcd. N-BENZYL-2-CHLORO-N-[4-(4-CHLORO-PHENYL)-THIAZOL-2-YL]-ACETAMIDE. Available from: [Link][11]

-

ResearchGate. (PDF) 2-Chloro-N-(4-fluorophenyl)acetamide. Available from: [Link][12]

-

IUCr Journals. 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. Available from: [Link][13]

Sources

- 1. N-Benzyl-2-chloro-n-(4-fluorophenyl) acetamide Supplier in Mumbai, N-Benzyl-2-chloro-n-(4-fluorophenyl) acetamide Trader, Maharashtra [chemicalmanufacturers.in]

- 2. researchgate.net [researchgate.net]

- 3. 2-Chloro-N-(4-fluorophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. fishersci.com [fishersci.com]

- 7. N-benzyl-2-chloro-n-(4-fluorophenyl) Acetamide - Cas No: 1177234-08-0 at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 8. N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide - C18H14ClFN2OS | CSSB00000683818 [chem-space.com]

- 9. PubChemLite - N-benzyl-2-chloro-n-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide (C18H14ClFN2OS) [pubchemlite.lcsb.uni.lu]

- 10. prepchem.com [prepchem.com]

- 11. chemcd.com [chemcd.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.iucr.org [journals.iucr.org]

Methodological & Application

Application Notes and Protocols: N-Alkylation of 4-Fluoroaniline with Benzyl Chloride and Chloroacetyl Chloride

Introduction

N-alkylation of anilines represents a cornerstone of synthetic organic chemistry, providing essential pathways to a multitude of vital chemical structures.[1] These reactions are fundamental in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials.[1][2] 4-Fluoroaniline, a readily available starting material, is a common building block in medicinal chemistry.[3] Its N-alkylation with electrophiles like benzyl chloride and chloroacetyl chloride yields key intermediates for further functionalization. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the procedures for these specific N-alkylation reactions. We will delve into the underlying mechanisms, provide field-proven experimental protocols, and address critical safety and analytical considerations.

The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure both reproducibility and a deep understanding of the chemical transformations.

Part 1: N-Benzylation of 4-Fluoroaniline

The reaction of 4-fluoroaniline with benzyl chloride is a classic example of nucleophilic substitution, yielding N-benzyl-4-fluoroaniline. This transformation is pivotal for introducing a versatile benzyl group, which can serve as a protecting group or as a precursor for further synthetic manipulations.

Core Reaction Mechanism

The N-benzylation of 4-fluoroaniline proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][4][5] The lone pair of electrons on the nitrogen atom of 4-fluoroaniline acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This concerted step involves the simultaneous formation of the C-N bond and cleavage of the C-Cl bond, leading to the formation of the N-alkylated product and a chloride ion.[4]

The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride (HCl) generated, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Caption: SN2 mechanism for N-benzylation of 4-fluoroaniline.

Experimental Protocol: Synthesis of N-Benzyl-4-fluoroaniline

This protocol outlines a standard laboratory procedure for the N-benzylation of 4-fluoroaniline.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 4-Fluoroaniline | 111.12 | 5.56 g | 50 |

| Benzyl Chloride | 126.58 | 6.33 g (5.73 mL) | 50 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 6.30 g | 75 |

| Acetonitrile (CH₃CN) | 41.05 | 100 mL | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Equipment:

-

250 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel